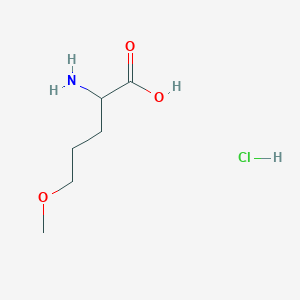

2-Amino-5-methoxypentanoic acid hydrochloride

Description

Chemical Structure and Properties 2-Amino-5-methoxypentanoic acid hydrochloride (CAS: 1115-92-0) is a hydrochloride salt of a substituted pentanoic acid. Its molecular formula is C₆H₁₂ClNO₄, with an average molecular mass of 197.615 g/mol (monoisotopic mass: 197.0455) .

For instance, 2-amino-5-methylphenol hydrochloride (Compound 4a) was synthesized with a 50.8% yield using similar conditions .

Applications The compound’s methoxy and amino groups suggest utility in peptide synthesis, pharmaceutical intermediates, or as a chiral building block.

Properties

IUPAC Name |

2-amino-5-methoxypentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-10-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQAUAQKOLOOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxypentanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypentanoic acid and ammonia.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxypentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-5-methoxypentanoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxypentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-amino-5-methoxypentanoic acid hydrochloride with structurally related hydrochlorides:

Key Observations :

- Hexaminolevulinate HCl differs in having an ester group and a hexyl chain, enhancing lipophilicity compared to the methoxy group in the target compound .

- Nα-Methyl-L-ornithine HCl introduces a methylated amino group, altering its reactivity in peptide bond formation .

- The alkyne group in 2-amino-hex-5-ynoic acid methyl ester HCl enables click chemistry applications, a feature absent in the target compound .

Analytical Characterization

HPLC and NMR Profiles :

- Target Compound : HPLC retention data are unavailable, but related compounds (e.g., berberine HCl, jatrorrhizine HCl) show distinct retention times under reverse-phase conditions .

- Hexaminolevulinate HCl: UV/Vis λmax at 270 nm, useful for quantification .

- 2-Amino-hex-5-ynoic acid methyl ester HCl: ¹H NMR peaks at δ 3.71 ppm (methoxy) and δ 2.32 ppm (alkyne protons) .

Key Difference : The target compound’s methoxy group would produce a distinct ¹H NMR signal (~δ 3.3–3.5 ppm) compared to ester or alkyne groups in analogues.

Biological Activity

2-Amino-5-methoxypentanoic acid hydrochloride (also known as 5-Methoxy-2-amino-5-pentanoic acid hydrochloride) is a chemical compound with the molecular formula CHClNO and a molecular weight of 183.63 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

The synthesis of this compound typically involves starting materials such as 5-methoxypentanoic acid and ammonia. The reaction is conducted under controlled conditions, often utilizing solvents like methanol or ethanol, followed by purification techniques such as recrystallization or chromatography to isolate the compound in its hydrochloride form, which enhances its solubility and stability for research applications.

The biological activity of this compound is primarily attributed to its structural features:

- Amino Group : Capable of forming hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.

- Methoxy Group : Participates in hydrophobic interactions, further modulating the activity of proteins and other biomolecules.

These interactions suggest that the compound may play a role in various metabolic pathways, potentially affecting cellular signaling and homeostasis.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Neuroprotection : Preliminary studies suggest that compounds similar to this amino acid may protect against neurodegenerative diseases by modulating neurotransmitter levels.

- Cancer Imaging : Analogues of this compound have been explored as radiotracers for positron emission tomography (PET), particularly in imaging brain tumors due to their uptake via amino acid transport systems .

Case Studies

- Neuroprotective Effects : A study involving the administration of related compounds showed significant neuroprotective effects in animal models of stroke, indicating potential for use in acute neurological conditions.

- Cancer Imaging : Research utilizing (S)-2-Amino-5-[^18F]fluoro-2-methylpentanoic acid demonstrated enhanced uptake in glioma cells compared to traditional tracers, suggesting that derivatives of this compound could improve imaging techniques for brain tumors .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Amino-5-methoxypentanoic acid | CHNO | Hydrochloride form enhances solubility |

| 2-Amino-4-methoxypentanoic acid | CHNO | Structural isomer with different properties |

| 2-Amino-5-ethoxypentanoic acid | CHNO | Ethoxy group instead of methoxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.